4,6-Bis(trifluoromethyl)pyridine-2-sulfonyl chloride
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Overview
Description
4,6-Bis(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound characterized by the presence of trifluoromethyl groups attached to a pyridine ring, along with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The sulfonylation step can be achieved using chlorosulfonic acid or sulfuryl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonyl thiol derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine or pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Thiols: Formed by reaction with thiols.
Scientific Research Applications
4,6-Bis(trifluoromethyl)pyridine-2-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Bis(trifluoromethyl)pyridine-2-sulfonyl chloride involves its ability to interact with various molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function . The trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic targets .
Comparison with Similar Compounds
Comparison: 4,6-Bis(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of two trifluoromethyl groups on the pyridine ring, which significantly influences its chemical reactivity and biological activity. Compared to 4-(trifluoromethyl)benzenesulfonyl chloride, it offers enhanced stability and specificity in reactions . The bipyridine derivative, while similar in containing trifluoromethyl groups, differs in its application primarily in photocatalysis and materials science .
Properties
Molecular Formula |
C7H2ClF6NO2S |
---|---|
Molecular Weight |
313.61 g/mol |
IUPAC Name |
4,6-bis(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H2ClF6NO2S/c8-18(16,17)5-2-3(6(9,10)11)1-4(15-5)7(12,13)14/h1-2H |
InChI Key |
XRQISLAOYGZMNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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